molecular formula C16H13F2NO2 B5654994 1-[(2,4-difluorophenoxy)acetyl]indoline

1-[(2,4-difluorophenoxy)acetyl]indoline

Cat. No. B5654994
M. Wt: 289.28 g/mol
InChI Key: IGPZIACGISMRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-[(2,4-difluorophenoxy)acetyl]indoline" is a fluorinated indoline derivative. Indolines are significant in the synthesis of various natural products and pharmaceuticals due to their 'privileged structure' status in medicinal chemistry. The introduction of fluorine atoms into organic molecules, like in the case of 1-[(2,4-difluorophenoxy)acetyl]indoline, is known to significantly contribute to the development of new pharmaceuticals (García Ruano et al., 2008).

Synthesis Analysis

The synthesis of related fluorinated indolines often involves strategic reactions and cyclization processes. For example, the synthesis of difluoromethylated indolines is achieved through reactions involving bromoacetyl benzene followed by cyclization (Chundawat et al., 2016). Additionally, intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes have been employed to afford substituted indolines (Dunetz & Danheiser, 2005).

Molecular Structure Analysis

The molecular structure of fluorinated indolines, like 1-[(2,4-difluorophenoxy)acetyl]indoline, typically includes a complex arrangement of atoms and functional groups. The structure is often confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry data, as seen in related compounds (Chundawat et al., 2016).

Chemical Reactions and Properties

Fluorinated indolines undergo various chemical reactions, including cross-couplings and cyclizations. For instance, coupling of 1-alkynes with vinyl iodides and bromotrifluoroacetanilides in the presence of CuI and amino acids can lead to substituted indoles (Liu & Ma, 2007).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c17-12-5-6-15(13(18)9-12)21-10-16(20)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPZIACGISMRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.